Halstoctacosanolide A
Description
Properties
Molecular Formula |
C48H76O12 |
|---|---|
Molecular Weight |
845.1 g/mol |
IUPAC Name |
(3Z,5E,9E,17E,19E)-1,7,15-trihydroxy-4,6,10,16,22,28-hexamethyl-13-[(E)-6,7,9,11-tetrahydroxy-4,10-dimethyltridec-4-en-2-yl]-12,29-dioxabicyclo[23.3.1]nonacosa-3,5,9,17,19-pentaene-8,11,23-trione |
InChI |
InChI=1S/C48H76O12/c1-11-38(49)36(10)41(52)26-43(54)42(53)23-29(3)22-32(6)45-27-40(51)31(5)16-14-12-13-15-30(4)39(50)25-37-18-17-35(9)48(58,60-37)20-19-28(2)21-33(7)46(56)44(55)24-34(8)47(57)59-45/h12-14,16,19,21,23-24,30-32,35-38,40-43,45-46,49,51-54,56,58H,11,15,17-18,20,22,25-27H2,1-10H3/b13-12+,16-14+,28-19-,29-23+,33-21+,34-24+ |
InChI Key |
GQHNSYURZJAIPC-IFGCVEQJSA-N |
Isomeric SMILES |
CCC(C(C)C(CC(C(/C=C(\C)/CC(C)C1CC(C(/C=C/C=C/CC(C(=O)CC2CCC(C(O2)(C/C=C(\C=C(\C(C(=O)/C=C(/C(=O)O1)\C)O)/C)/C)O)C)C)C)O)O)O)O)O |
Canonical SMILES |
CCC(C(C)C(CC(C(C=C(C)CC(C)C1CC(C(C=CC=CCC(C(=O)CC2CCC(C(O2)(CC=C(C=C(C(C(=O)C=C(C(=O)O1)C)O)C)C)O)C)C)C)O)O)O)O)O |
Synonyms |
halstoctacosanolide A |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Halstoctacosanolide A has demonstrated significant antimicrobial properties, making it a candidate for developing new antibiotics. Recent studies have shown that this compound exhibits activity against various bacterial strains, including those resistant to conventional antibiotics.
- Case Study : In a study published in Nature Scientific Reports, researchers isolated this compound from Amycolatopsis australiensis and tested its efficacy against multi-drug resistant bacteria. The compound showed promising results, inhibiting the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
Anticancer Properties
The potential of this compound as an anticancer agent has also been explored. Preliminary investigations suggest that it may induce apoptosis in cancer cells.
- Case Study : A study highlighted in Biorxiv examined the effects of this compound on human cancer cell lines. The results indicated that the compound could inhibit cell proliferation and promote apoptosis in breast cancer cells, suggesting a pathway for further drug development .
Biosynthesis and Genetic Engineering
The biosynthetic pathways leading to the production of this compound have been characterized, providing insights into metabolic engineering possibilities.
- Genomic Insights : Research utilizing genome mining techniques has identified the biosynthetic gene clusters responsible for this compound production. This information can be leveraged to engineer microbial strains for enhanced yield and production of this compound .
Biotechnological Applications
Beyond its pharmaceutical potential, this compound may find applications in biotechnology due to its unique structural features.
- Case Study : A study published in Microbial Biotechnology discussed the use of this compound in developing biosensors for detecting bacterial infections. The compound's ability to interact with specific bacterial enzymes makes it suitable for such applications .
Data Table: Summary of Applications
Preparation Methods
Fermentation Medium Composition
A comparative analysis of media components reveals that carbon and nitrogen sources critically affect macrolactone production. Starch serves as the primary carbon source, while soya flake provides organic nitrogen, enhancing precursor availability for polyketide synthase (PKS) activity. Table 1 summarizes the medium formulation and its impact on biomass and this compound titers.
Table 1: Fermentation Medium for Streptomyces halstedii HC34
| Component | Concentration (%) | Role in Biosynthesis |
|---|---|---|
| Starch | 3.0 | Carbon source for acetyl-CoA |
| Soya flake | 1.5 | Nitrogen and amino acid supply |
| Yeast extract | 0.2 | Vitamins and cofactors |
| KH₂PO₄ | 0.1 | Buffering agent |
| MgSO₄·7H₂O | 0.05 | Enzyme cofactor |
Culture Conditions
Fermentation is conducted at 28°C with agitation (200 rpm) over 7–10 days. Extended incubation beyond this period leads to product degradation, likely due to endogenous hydrolytic enzymes. Oxygenation is critical, as polyketide biosynthesis in Streptomyces species is highly aerobic.
Biosynthetic Gene Cluster (hls Cluster) and Pathway Engineering
The complete biosynthetic gene cluster (hls cluster) responsible for this compound production spans approximately 100 kb and includes seven type I PKS genes and two cytochrome P450 monooxygenases. Disruption of the P450 genes (hlsC1 and hlsC2) results in the accumulation of halstoctacosanolide C, a deoxygenated derivative, confirming the cluster’s role in post-PKS modifications.
Modular Organization of PKS Enzymes
The hls cluster’s PKSs follow a collinear architecture, where each module catalyzes specific elongation and modification steps. Key domains include:
-
Ketosynthase (KS) : Initiates chain elongation by condensing malonyl-CoA extender units.
-
Acyltransferase (AT) : Selects malonyl-CoA for incorporation.
-
Ketoreductase (KR) : Reduces β-keto groups to hydroxyls.
-
Dehydratase (DH) : Introduces double bonds via dehydration.
A domain-by-domain analysis of the hls PKSs reveals six elongation modules, each contributing to the 28-membered macrolactone backbone.
Post-PKS Modifications
The P450 monooxygenases hlsC1 and hlsC2 catalyze hydroxylation at C-15 and C-23, respectively, which are essential for this compound’s bioactivity. Gene knockout strains lacking these enzymes produce halstoctacosanolide C, underscoring their role in late-stage oxidation.
Extraction and Purification Protocols
This compound is extracted from fermentation broths using a multi-step process:
Solvent Extraction
The broth is centrifuged to separate biomass, and the supernatant is extracted with ethyl acetate. The organic phase is concentrated under reduced pressure, yielding a crude extract containing this compound and related congeners.
Chromatographic Purification
The crude extract is subjected to silica gel column chromatography with a gradient of hexane/ethyl acetate (9:1 to 1:1), followed by reversed-phase HPLC (C18 column, methanol/water 85:15). this compound elutes at 22–24 minutes under these conditions, with a purity >95% confirmed by LC-MS.
Table 2: Chromatographic Conditions for this compound Purification
| Step | Stationary Phase | Mobile Phase | Elution Time (min) |
|---|---|---|---|
| Silica Gel CC | Silica 60 | Hexane/EtOAc | N/A |
| HPLC | C18 | MeOH/H₂O (85:15) | 22–24 |
Analytical Characterization
Structural elucidation of this compound employs a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR spectra reveal 48 carbon signals, including six methyl groups, 12 methylenes, and multiple oxygenated methines. Key correlations in COSY and HMBC spectra confirm the macrocyclic lactone and stereochemistry of double bonds.
High-Resolution Mass Spectrometry (HR-MS)
HR-ESI-MS displays a molecular ion peak at m/z 845.5337 [M+H]⁺, consistent with the molecular formula C₄₈H₇₆O₁₂. Fragmentation patterns align with the proposed structure, including losses of hydroxyl and carbonyl groups.
Challenges in Large-Scale Production
Despite advances in fermentation and genetic engineering, this compound production faces limitations:
Q & A
Q. What experimental and computational methods are used to determine the structure of Halstoctacosanolide A?
this compound's structure is elucidated through a combination of spectroscopic analysis (e.g., NMR, MS) and in silico biosynthetic gene cluster (BGC) mining. Modular Type I polyketide synthases (PKS) assemble the polyketide backbone, while cytochrome P450 monooxygenases introduce oxidative modifications. Comparative analysis of BGCs (e.g., Li-3d_r1c5 and BGC0000073) using tools like antiSMASH and synteny mapping helps validate structural predictions .
Q. How is the biosynthetic pathway of this compound inferred from genetic data?
The pathway is reconstructed by analyzing the modular organization of PKS enzymes. A starting module and 18 extender modules across seven PKS proteins assemble the polyketide chain. Key domains (e.g., ketoreductase [KR], enoylreductase [ER]) and accessory enzymes (e.g., cytochrome P450s) are mapped to chemical modifications, such as hydroxylation or cyclization. Discrepancies between predicted and observed structures are resolved through heterologous expression or isotopic labeling .
Q. What bioinformatics tools are critical for studying this compound’s gene clusters?
Q. How can researchers resolve contradictions between predicted and observed structural features of this compound?
Discrepancies arise from incomplete annotation of PKS domains or uncharacterized tailoring enzymes. Strategies include:
- Gene knockout/complementation : Disrupt cytochrome P450 genes (e.g., Ctg10_64) and analyze metabolic profiles via LC-HRMS to identify missing modifications.
- Comparative metabolomics : Profile wild-type vs. mutant bacterial strains to link gene function to chemical output.
- Crystallography : Resolve enzyme-substrate interactions for understudied domains (e.g., ER inactive domains) .
Q. What experimental approaches characterize the role of cytochrome P450 enzymes in this compound biosynthesis?
- Substrate feeding assays : Incubate intermediates with purified P450s and cofactors (NADPH) to track oxidation reactions.
- Isotopic labeling : Use O-labeled precursors to confirm hydroxylation sites.
- Structural modeling : Predict active-site residues using AlphaFold2 and validate via site-directed mutagenesis .
Q. How do researchers assess the evolutionary divergence of this compound’s BGCs from reference clusters?
Phylogenetic analysis of core PKS/NRPS domains (e.g., KS, AT) identifies divergence points. Metrics like d values (e.g., JGO2c-H7_r10c1-to-GCF_11473 d = 2061) quantify genetic distance. Homology modeling of domain architectures (e.g., Li-3d_r1c5’s orphan PKS vs. BGC0000073) reveals novel enzymatic functions .
Methodological Guidance
Q. What strategies ensure reproducibility in this compound biosynthesis studies?
- Detailed supplemental protocols : Include heterologous expression vectors, growth conditions, and LC-MS parameters.
- Deposit raw data : Share genomic sequences (NCBI BioProject), mass spectra (GNPS), and crystallographic data (PDB).
- Adhere to MIBiG standards : Annotate BGCs with antiSMASH v7+ and cross-reference MIBiG accessions (e.g., BGC0000366) .
Q. How are statistical analyses applied to validate this compound’s bioactivity data?
- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values.
- Multivariate analysis : Apply PCA or OPLS-DA to distinguish bioactivity profiles across structural analogs.
- False discovery rate (FDR) correction : Adjust p-values for high-throughput screens (e.g., transcriptomics) .
Data Presentation Standards
Q. What are the best practices for presenting this compound research in manuscripts?
- Figures : Label gene clusters (Fig. 3.5b) and chemical structures with IUPAC nomenclature.
- Tables : Summarize BGC annotations (Table 3.2) and domain predictions (Table 3.3) in Word table format.
- Supplemental files : Provide antiSMASH output files, spectral libraries, and strain metadata .
Q. How to address conflicting interpretations of this compound’s biological relevance?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
